

# Synthesis of the CFTR Inhibitor AF-2785: A Technical Guide

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Compound of Interest		
Compound Name:	AF-2785	
Cat. No.:	B1665034	Get Quote

#### Introduction

AF-2785, systematically named N-(3-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide, is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its complex molecular architecture, featuring a benzothiadiazine dioxide core linked to a sulfonamide-substituted aminonaphthol moiety, necessitates a multi-step synthetic approach. This technical guide provides a comprehensive overview of a plausible synthetic route to AF-2785, drawing upon established methodologies for the synthesis of its key structural components. While a direct, published synthesis of AF-2785 is not currently available, this document outlines a logical and feasible pathway for its preparation, intended to guide researchers and drug development professionals.

#### Proposed Retrosynthetic Analysis

A retrosynthetic analysis of **AF-2785** suggests a convergent synthesis strategy. The molecule can be disconnected at the sulfonamide bond, leading to two key intermediates: 4-amino-1-naphthol and a 3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxide bearing a 4-fluorobenzenesulfonyl chloride group. Further disconnection of the benzothiadiazine dioxide intermediate points to 2-aminobenzenesulfonamide and a suitable three-carbon synthon as starting materials.

Proposed Synthetic Pathway



The proposed forward synthesis involves three main stages:

- Synthesis of the 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core: This stage focuses on the construction of the heterocyclic core of the molecule.
- Synthesis of the Aminonaphthol Sulfonamide Moiety: This involves the preparation of the substituted aminonaphthol and its subsequent sulfonylation.
- Final Coupling Reaction: The final step involves the coupling of the two key intermediates to yield the target molecule, AF-2785.

**Experimental Protocols** 

The following protocols are based on established and published procedures for analogous chemical transformations.

Stage 1: Synthesis of the 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core

Step 1.1: Synthesis of 3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide

A common method for the synthesis of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxides involves the cyclization of 2-aminobenzenesulfonamide with a cyanating agent.

- Reaction: 2-Aminobenzenesulfonamide is reacted with cyanamide in the presence of a dehydrating agent and a catalyst.
- Reagents and Solvents:
  - 2-Aminobenzenesulfonamide
  - Cyanamide
  - Phosphorus oxychloride (POCl<sub>3</sub>) or polyphosphoric acid (PPA)
  - Solvent: Dioxane or sulfolane
- Procedure:



- To a stirred solution of 2-aminobenzenesulfonamide in an appropriate solvent, add the cyanating agent.
- The dehydrating agent is added portion-wise at a controlled temperature.
- The reaction mixture is heated to reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
- After cooling, the reaction mixture is poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate).
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Synthesis of the Aminonaphthol Sulfonamide Moiety

Step 2.1: Synthesis of 4-Amino-1-naphthol

4-Amino-1-naphthol can be prepared from 1-naphthol via nitrosation followed by reduction.

- Reaction: 1-Naphthol is first reacted with sodium nitrite in an acidic medium to form 4nitroso-1-naphthol, which is then reduced to 4-amino-1-naphthol.
- Reagents and Solvents:
  - 1-Naphthol
  - Sodium nitrite (NaNO<sub>2</sub>)
  - Hydrochloric acid (HCl)
  - Reducing agent: Sodium dithionite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>) or catalytic hydrogenation (H<sub>2</sub>/Pd-C)
  - Solvent: Water, Ethanol
- Procedure:



- Dissolve 1-naphthol in aqueous HCl.
- Cool the solution in an ice bath and add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
- Stir the reaction mixture for 1-2 hours.
- To the resulting suspension of 4-nitroso-1-naphthol, add the reducing agent portion-wise until the color of the solution changes, indicating the completion of the reduction.
- The product, 4-amino-1-naphthol, may precipitate from the solution upon cooling or after adjusting the pH.
- o Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2.2: Synthesis of N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide

This step involves the sulfonylation of 4-amino-1-naphthol with 4-fluorobenzenesulfonyl chloride.

- Reaction: The amino group of 4-amino-1-naphthol reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base.
- Reagents and Solvents:
  - 4-Amino-1-naphthol
  - 4-Fluorobenzenesulfonyl chloride
  - o Base: Pyridine, triethylamine, or sodium bicarbonate
  - Solvent: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF)
- Procedure:
  - Dissolve 4-amino-1-naphthol in the chosen solvent and add the base.



- Cool the mixture in an ice bath and add a solution of 4-fluorobenzenesulfonyl chloride in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

#### Stage 3: Final Coupling Reaction to Synthesize AF-2785

The final step connects the two key intermediates. This is a proposed nucleophilic aromatic substitution reaction where the sulfonamide nitrogen of the aminonaphthol moiety displaces a suitable leaving group on the benzothiadiazine dioxide core. For this to be feasible, the 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide from Step 1.1 would need to be converted to a derivative with a good leaving group at the 3-position (e.g., a halogen or a sulfonyl group). A plausible approach is a Sandmeyer-type reaction on the 3-amino group to introduce a chloro or bromo substituent.

Step 3.1 (Hypothetical): Synthesis of 3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Reaction: Diazotization of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide followed by reaction with a chloride source.
- Reagents:
  - 3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide
  - Sodium nitrite (NaNO<sub>2</sub>)
  - Hydrochloric acid (HCl)
  - Copper(I) chloride (CuCl)



#### Procedure:

- Suspend the 3-amino compound in aqueous HCl and cool to 0-5 °C.
- Add a solution of sodium nitrite dropwise.
- Add the resulting diazonium salt solution to a solution of CuCl in HCl.
- Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.
- Extract the product with an organic solvent, wash, dry, and purify.

#### Step 3.2 (Hypothetical): Synthesis of AF-2785

- Reaction: Nucleophilic aromatic substitution of the 3-chloro group on the benzothiadiazine dioxide with the sulfonamide nitrogen of N-(4-hydroxy-1-naphthalenyl)-4fluorobenzenesulfonamide.
- Reagents and Solvents:
  - 3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
  - N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide
  - Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
  - Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide
    (DMSO)

#### Procedure:

- To a solution of N-(4-hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide in the chosen solvent, add the base at room temperature.
- Stir the mixture for a short period to form the corresponding anion.



- Add a solution of 3-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in the same solvent.
- Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
- After completion, cool the reaction mixture and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product by column chromatography or preparative HPLC.

#### **Data Presentation**

Since no direct experimental data for the synthesis of **AF-2785** is available, the following tables summarize representative quantitative data for analogous reactions found in the chemical literature.

Table 1: Representative Yields for the Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides

Starting Material	Reagents	Product	Yield (%)	Reference
2- Aminobenzenesu Ifonamide	Benzaldehyde, NaHSO3 (Microwave)	3-Phenyl-4H- 1,2,4- benzothiadiazine -1,1-dioxide	85	
2- Aminobenzenesu Ifonamide	Trifluoroacetic acid (Microwave)	3- Trifluoromethyl- 4H-1,2,4- benzothiadiazine -1,1-dioxide	78	

Table 2: Representative Yields for the Synthesis of N-Aryl Sulfonamides



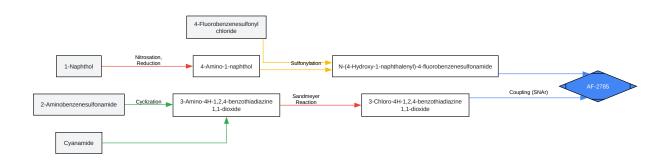
Amine	Sulfonyl Chloride	Product	Yield (%)	Reference
Aniline	p- Toluenesulfonyl chloride	N-Phenyl-p- toluenesulfonami de	95	General Knowledge
4-Fluoroaniline	Benzenesulfonyl chloride	N-(4- Fluorophenyl)be nzenesulfonamid e	92	General Knowledge

Table 3: Representative Yields for the Synthesis of Aminonaphthols

Starting Material	Reaction Type	Product	Yield (%)	Reference
1-Naphthol	Nitrosation and Reduction	4-Amino-1- naphthol	>80	General Knowledge
2-Naphthol, Benzaldehyde, Ammonia	Betti Reaction	1- (Amino(phenyl)m ethyl)-2-naphthol	90	[1]

Mandatory Visualization





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Caption: Proposed synthetic workflow for the CFTR inhibitor AF-2785.

#### Conclusion

This technical guide outlines a feasible and logical synthetic pathway to the CFTR inhibitor **AF-2785**. By leveraging well-established chemical transformations for the construction of the benzothiadiazine dioxide core and the sulfonamide-substituted aminonaphthol moiety, this guide provides a solid foundation for the laboratory synthesis of this and structurally related compounds. The provided protocols and representative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions would be necessary to achieve high overall yields and purity of the final product.

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### References



- 1. mdpi.com [mdpi.com]
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